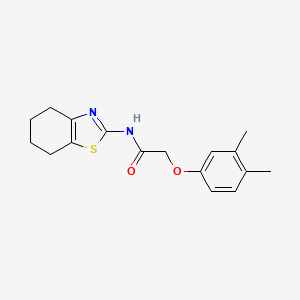

2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

The 3,4-dimethylphenoxy group contributes to its lipophilicity, while the tetrahydrobenzothiazole ring enhances structural rigidity.

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H20N2O2S/c1-11-7-8-13(9-12(11)2)21-10-16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-9H,3-6,10H2,1-2H3,(H,18,19,20) |

InChI Key |

UNSATEHNDHKQMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 340.44 g/mol

- CAS Number : 328272-39-5

Research indicates that compounds containing a benzothiazole moiety often exhibit diverse biological activities. The biological activity of this specific compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been tested against various bacterial strains such as Escherichia coli, Bacillus subtilis, and Salmonella typhimurium. Results indicated moderate to high antibacterial activity depending on the structural modifications made to the benzothiazole nucleus .

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy:

- Cytotoxicity : Research involving related compounds demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of the acetamide group was found to enhance the cytotoxic efficacy .

Urease Inhibition

Compounds related to this structure have shown promising results in urease inhibition:

- Mechanism : The urease enzyme is crucial for the survival of certain pathogens. In vitro studies indicated that these compounds bind effectively to the non-metallic active site of urease, leading to significant inhibition .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antibacterial | Significant activity against E. coli and B. subtilis |

| Study 2 | Anticancer | Cytotoxic effects observed in MCF-7 and HCT-116 cells |

| Study 3 | Urease Inhibition | Effective binding and inhibition of urease activity |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the dimethylphenoxy group may enhance these activities due to improved lipophilicity and membrane penetration .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. Compounds similar to 2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, some benzothiazole derivatives have been reported to inhibit urease activity effectively. This is particularly relevant in treating conditions like kidney stones and infections associated with urease-producing bacteria .

Synthesis and Derivatives

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be achieved through various methods involving the coupling of benzothiazole derivatives with acetamide groups. Variants of this compound can be synthesized to modify its biological activity or pharmacokinetic properties.

Table: Comparison of Biological Activities of Similar Compounds

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results showed that compounds with similar structural motifs to 2-(3,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that derivatives of benzothiazole can induce apoptosis at micromolar concentrations. The specific compound's mechanism was linked to the disruption of mitochondrial function and activation of caspases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the phenyl ring or modifications to the tetrahydrobenzothiazole core. Key analogues include:

Table 1: Structural and Physicochemical Comparisons

Critical Analysis of Structural Modifications

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy groups (electron-donating) enhance lipophilicity and may improve CNS penetration, whereas bromine or trifluoromethyl groups (electron-withdrawing) increase binding specificity to hydrophobic pockets .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility but improve selectivity by preventing off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.